(Carbonyl-14C)nicotinamide
Overview
Description
(Carbonyl-14C)nicotinamide is a radiolabeled form of nicotinamide, where the carbonyl carbon is replaced with the radioactive isotope carbon-14. Nicotinamide, also known as niacinamide, is a form of vitamin B3 and is a crucial component of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes play essential roles in cellular metabolism and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carbonyl-14C)nicotinamide typically involves the incorporation of carbon-14 into the nicotinamide molecule. One common method is the microwave-assisted direct aromatic substitution of 3-bromopyridine with potassium cyanide labeled with carbon-14 (K14CN) as the cyanide source. This reaction is catalyzed by a small amount of tetrabutylammonium bromide and results in the formation of [3-14C]-cyanopyridine. Subsequent microwave-assisted hydrolysis of [3-14C]-cyanopyridine with a mixture of concentrated sulfuric acid and propionic acid yields this compound .
Industrial Production Methods
Industrial production of nicotinamide often involves the use of recombinant Escherichia coli expressing high-molecular-mass nitrile hydratase from Rhodococcus rhodochrous J1. This enzyme catalyzes the conversion of 3-cyanopyridine to nicotinamide. The process involves high cell-density cultivation and substrate fed-batch methods to achieve high yields of nicotinamide .
Chemical Reactions Analysis
Types of Reactions
(Carbonyl-14C)nicotinamide undergoes various chemical reactions, including:
Oxidation: Nicotinamide can be oxidized to nicotinic acid.
Reduction: Nicotinamide can be reduced to form dihydronicotinamide.
Substitution: Nicotinamide can undergo substitution reactions, such as the replacement of the amide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Nicotinic acid.
Reduction: Dihydronicotinamide.
Substitution: Various substituted nicotinamide derivatives.
Scientific Research Applications
(Carbonyl-14C)nicotinamide is widely used in scientific research due to its radiolabeled nature, which allows for the tracking and quantification of metabolic pathways. Some key applications include:
Chemistry: Used in studies of enzyme kinetics and reaction mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and distribution of nicotinamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of nicotinamide and its derivatives.
Mechanism of Action
(Carbonyl-14C)nicotinamide exerts its effects primarily through its role as a precursor to NAD and NADP. These coenzymes are involved in various biochemical reactions, including redox reactions, DNA repair, and cell signaling. The molecular targets of nicotinamide include enzymes such as sirtuins, which are involved in regulating cellular processes like aging and inflammation .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid:
Dihydronicotinamide: A reduced form of nicotinamide.
Nicotinamide Riboside: A precursor to NAD that has gained attention for its potential health benefits.
Uniqueness
(Carbonyl-14C)nicotinamide is unique due to its radiolabeled carbon-14, which allows for precise tracking and quantification in metabolic studies. This makes it particularly valuable in research applications where understanding the metabolic fate of nicotinamide is crucial .
Properties
IUPAC Name |
pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-2-1-3-8-4-5/h1-4H,(H2,7,9)/i6+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPAKSUCGFBDDF-ZQBYOMGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[14C](=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349349 | |
Record name | [14C]-Nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10119-18-3 | |
Record name | 3-Pyridinecaboxamide-14C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010119183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [14C]-Nicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40349349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.